molecular formula C8H6FNaO2 B8005165 sodium;2-(4-fluorophenyl)acetate

sodium;2-(4-fluorophenyl)acetate

Cat. No.: B8005165
M. Wt: 176.12 g/mol
InChI Key: YWQXFWPYMSNCQM-UHFFFAOYSA-M
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Description

Sodium 2-(4-fluorophenyl)acetate is the sodium salt of 2-(4-fluorophenyl)acetic acid, a fluorinated aromatic acetic acid derivative. The sodium salt is typically synthesized via saponification of the corresponding ethyl or methyl ester using sodium hydroxide (NaOH) . Such salts are widely used in pharmaceutical and chemical industries due to their enhanced water solubility compared to ester precursors.

Properties

IUPAC Name

sodium;2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXFWPYMSNCQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;2-(4-fluorophenyl)acetate would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be utilized to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

sodium;2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Sodium 2-(4-fluorophenyl)acetate is primarily recognized for its role as an anti-inflammatory agent. Research indicates that compounds containing the 2-(4-fluorophenyl) group exhibit significant anti-inflammatory properties, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone in efficacy while presenting lower toxicity profiles .

Anti-Inflammatory Studies

  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. In vitro studies have shown that sodium 2-(4-fluorophenyl)acetate can effectively reduce the production of prostaglandins, thereby alleviating inflammation .
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sodium 2-(4-fluorophenyl)acetate exhibited a dose-dependent reduction in inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Biochemical Applications

Sodium 2-(4-fluorophenyl)acetate serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining a stable pH is crucial.

Buffering Agent

  • pH Stability : The compound is effective in maintaining pH levels between 6 and 8.5, making it suitable for various biochemical assays and cell culture applications .
  • Application in Research : It has been utilized in studies assessing cellular responses to different stimuli, allowing researchers to control the experimental conditions more precisely.

Industrial Applications

In addition to its medicinal and biochemical uses, sodium 2-(4-fluorophenyl)acetate finds applications in industrial processes, particularly in the synthesis of other chemical compounds.

Synthesis Intermediates

  • Chemical Synthesis : Sodium 2-(4-fluorophenyl)acetate acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
  • Process Improvement : Recent patents have outlined improved methods for synthesizing related compounds using sodium 2-(4-fluorophenyl)acetate as a starting material, highlighting its versatility in industrial applications .

Mechanism of Action

The mechanism of action of sodium;2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ester Derivatives

Ethyl 2-(4-Fluorophenyl)acetate (CAS 587-88-2)

  • Molecular Formula : C₁₀H₁₁FO₂
  • Molecular Weight : 182.2 g/mol
  • Key Features : Ethyl ester derivative with a fluorine atom at the para position of the phenyl ring. Used as a precursor for synthesizing the sodium salt via hydrolysis .

Methyl 2-(4-Fluorophenyl)acetate (CAS 34837-84-8)

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • Comparison : Smaller ester group (methyl vs. ethyl) reduces steric hindrance but may lower solubility in organic solvents compared to the ethyl analog .

Positional Isomers

Ethyl 2-(3-Fluorophenyl)acetate (CAS 587-47-3)

  • Molecular Formula : C₁₀H₁₁FO₂
  • Molecular Weight : 182.2 g/mol
  • Key Differences : Fluorine at the meta position instead of para. This substitution alters electronic properties and may affect reactivity in downstream reactions .

Functional Group Variants

2-(N-(4-Fluorophenyl)sulfamoyl)acetic Acid

  • Molecular Formula: C₈H₈FNO₄S
  • Molecular Weight : 233.02 g/mol
  • Key Features : Incorporates a sulfamoyl group, increasing acidity (pKa ~1.5–2.5) compared to the parent acetic acid. Reported melting point: 114–116°C .

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH)

  • Molecular Formula : C₁₄H₁₈FN₂O₂
  • Molecular Weight : 280.31 g/mol
  • Applications : A stimulant drug derivative, highlighting how structural modifications (e.g., piperidine substitution) confer pharmacological activity .

Sodium 2-Hydroxy-2-(4-hydroxyphenyl)acetate

  • Molecular Formula : C₈H₇O₄Na
  • Molecular Weight : 198.13 g/mol
  • Comparison : Replaces fluorine with hydroxyl groups, increasing polarity and hydrogen-bonding capacity. Likely more water-soluble than the fluorinated analog but less metabolically stable .

Sodium Salt vs. Ester Derivatives

Property Sodium 2-(4-Fluorophenyl)acetate Ethyl 2-(4-Fluorophenyl)acetate Methyl 2-(4-Fluorophenyl)acetate
Solubility High (water) Low (organic solvents) Moderate (organic solvents)
Synthesis NaOH hydrolysis of esters Esterification of acid Esterification of acid
Stability Hygroscopic Stable at room temperature Stable at room temperature

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 2-(4-fluorophenyl)acetate, and how can purity be optimized?

  • Methodology : A common route involves hydrolysis of ethyl 2-(4-fluorophenyl)acetate under basic conditions (e.g., NaOH or KOH), followed by neutralization with sodium hydroxide to yield the sodium salt . For example, ethyl esters of fluorophenyl derivatives (e.g., ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate) are hydrolyzed to carboxylic acids using aqueous base, achieving yields >80% . Purity can be optimized via recrystallization (e.g., using ethanol/water mixtures) and confirmed by HPLC with UV detection (λ = 254 nm) .

Q. How is sodium 2-(4-fluorophenyl)acetate characterized structurally and analytically?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) typically shows peaks for the fluorophenyl aromatic protons (δ 7.17–7.28 ppm) and the acetate methylene group (δ ~4.06 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 234.0182 for the acid precursor) .
  • Melting Point : The free acid derivative (e.g., 2-(4-fluorophenyl)acetic acid) has a reported mp of 80–84°C, while the sodium salt is hygroscopic and requires storage under desiccation .

Advanced Research Questions

Q. How can sodium 2-(4-fluorophenyl)acetate be utilized as a building block in drug discovery?

  • Methodology : The compound serves as a precursor for fluorinated pharmacophores. For example:

  • Sulfonamide Derivatives : React with sulfonyl chlorides to form sulfonamide-linked analogues (e.g., 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid), which exhibit bioactivity in enzyme inhibition assays .
  • Heterocyclic Synthesis : It can be coupled with thiazole or pyran moieties (e.g., sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate) for kinase inhibitor development .

Q. What role does sodium 2-(4-fluorophenyl)acetate play in crystallographic studies of macromolecules?

  • Methodology : The fluorophenyl group can act as a heavy-atom surrogate in experimental phasing. Using SHELX programs (e.g., SHELXC/D/E), the compound’s electron-rich aromatic ring aids in resolving phase ambiguities in high-resolution (<1.5 Å) X-ray datasets . For example, derivatives like methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate have been used to study ligand-protein interactions in structural biology .

Q. How do metabolic pathways affect the stability of sodium 2-(4-fluorophenyl)acetate derivatives?

  • Methodology : Liver microsomal assays (e.g., rat or human CYP450 isoforms) assess metabolic stability. For phenylacetic acid analogues, hydroxylation at the 4-position is a major metabolic pathway, detectable via LC-MS/MS . Competitive inhibition studies using probe substrates (e.g., phenacetin for CYP1A2) quantify enzyme interactions .

Q. How can synthesis contradictions (e.g., variable yields or by-products) be resolved in fluorophenyl acetate derivatives?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or 19^{19}F NMR to track intermediate formation and optimize reaction time .
  • By-Product Analysis : Impurities like 3,5-difluoro isomers (from electrophilic substitution) can be minimized by controlling reaction temperature (<60°C) and using anhydrous conditions .

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